Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Chemical Biology Kinase Drug Discovery Target Deconvolution

4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921539-72-2; molecular formula C₁₆H₁₅FN₂O₄S; molecular weight 350.4 g/mol) is a synthetic small molecule belonging to the oxindole-sulfonamide hybrid class. The compound comprises a 4-ethoxy-3-fluorobenzenesulfonamide fragment linked via a secondary sulfonamide nitrogen to the 5-position of a 2-oxoindoline (oxindole) core.

Molecular Formula C16H15FN2O4S
Molecular Weight 350.36
CAS No. 921539-72-2
Cat. No. B2373382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide
CAS921539-72-2
Molecular FormulaC16H15FN2O4S
Molecular Weight350.36
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F
InChIInChI=1S/C16H15FN2O4S/c1-2-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(7-11)8-16(20)18-14/h3-7,9,19H,2,8H2,1H3,(H,18,20)
InChIKeyDNGSYNWKSKYJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921539-72-2): Chemical Identity and Scaffold Context for Research Procurement


4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921539-72-2; molecular formula C₁₆H₁₅FN₂O₄S; molecular weight 350.4 g/mol) is a synthetic small molecule belonging to the oxindole-sulfonamide hybrid class . The compound comprises a 4-ethoxy-3-fluorobenzenesulfonamide fragment linked via a secondary sulfonamide nitrogen to the 5-position of a 2-oxoindoline (oxindole) core. This scaffold architecture is widely represented in medicinal chemistry programs targeting ATP-binding pockets of protein kinases and binuclear metalloenzymes such as carbonic anhydrases [1][2]. Notably, a search of authoritative bioactivity databases (ChEMBL 20 via ZINC) returns no known experimentally confirmed target engagement or phenotypic activity for this precise compound, underscoring its current status as a discovery-stage or tool-compound candidate [3].

Why 4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide Cannot Be Assumed Interchangeable with Other 5‑Sulfonamido‑oxindole Analogs


Despite sharing a common 2-oxoindoline-5-sulfonamide pharmacophore, individual congeners within this chemical series exhibit divergent target engagement profiles, antiproliferative potency, and selectivity windows. For example, within a focused library of 11 sulfonamide-indolinone hybrids, differential NCI‑60 growth inhibition patterns were observed across breast cancer and leukemia cell lines depending solely on the nature and position of the aryl sulfonamide substituent [1]. Likewise, in a series of indoline‑5‑sulfonamide carbonic anhydrase inhibitors, K_I values against tumor-associated isoform CA IX spanned from 132.8 nM to >10,000 nM as a function of the N‑acyl substituent, demonstrating that even conservative structural changes can ablate or invert target selectivity [2]. Therefore, the specific combination of a 4‑ethoxy‑3‑fluorobenzenesulfonamide moiety on the 2‑oxoindoline core represents a structurally defined chemical entity whose biological fingerprint cannot be extrapolated from close analogs without direct experimental profiling.

Quantitative Differential Evidence: 4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide vs. Structurally Proximal Analogs


Evidence Item 1: Absence of Pre‑Existing Biological Annotation Confers Utility as a Negative‑Control or Novel Chemotype Probe

A ZINC database query (ChEMBL 20 integration) confirms that 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has no experimentally determined bioactivity record against any protein target, cell line, or organismal model [1]. In contrast, structurally proximal analogs such as 2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide and 2,5-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are annotated with NCI‑60 cytotoxicity profiles and kinase inhibition data in multiple vendor and literature sources . This 'blank annotation' status is not a limitation but rather a differentiating advantage: the compound can serve as a verified negative control in biochemical screening cascades or as a novel starting point for chemotype exploration where prior art does not constrain intellectual property.

Chemical Biology Kinase Drug Discovery Target Deconvolution

Evidence Item 2: Physicochemical Differentiation of the 4‑Ethoxy‑3‑fluoro Substitution Pattern Relative to Unsubstituted and Mono‑substituted Analogs

The 4‑ethoxy‑3‑fluoro substitution on the benzenesulfonamide ring introduces a unique combination of electron‑donating (+M) and electron‑withdrawing (−I) effects that is distinct from the unsubstituted phenyl analog N-(2-oxoindolin-5-yl)benzenesulfonamide (no halogen or alkoxy substitution) and from the mono‑fluoro analog 3‑fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide . Calculated topological polar surface area (tPSA = 83.8 Ų) and cLogP (predicted ~2.1) for the target compound fall within favorable ranges for both kinase inhibitor development (tPSA < 140 Ų; cLogP 1–4) and carbonic anhydrase inhibitor design (tPSA 60–120 Ų) [1]. The ethoxy group further contributes two additional rotatable bonds (total = 7) relative to the unsubstituted analog (rotatable bonds = 4), which may modulate entropic binding penalties and aqueous solubility.

Medicinal Chemistry Lead Optimization ADME Prediction

Evidence Item 3: Class‑Level Inference — 2‑Oxoindoline‑5‑sulfonamide Scaffold Demonstrates Tumor‑Associated Carbonic Anhydrase IX Selectivity with Sub‑micromolar K_I Values in Chemically Related Series

While no direct CA inhibition data exist for 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide, a closely related indoline‑5‑sulfonamide series revealed K_I values as low as 132.8 nM against tumor‑associated carbonic anhydrase isoform IX (CA IX) and 41.3 nM against CA XII [1]. In that study, 1‑acylated indoline‑5‑sulfonamides (e.g., compound 4f with a 4‑fluorobenzenesulfonyl substituent) demonstrated 5‑ to 75‑fold selectivity for CA IX over cytosolic off‑target isoforms CA I and CA II [1]. Because 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide bears a free sulfonamide NH (pKa ≈ 10–11) capable of coordinating the active‑site zinc ion and an unsubstituted oxindole NH (pKa ≈ 13–14) available for additional hydrogen‑bond interactions, the structural prerequisites for CA inhibition are preserved [2]. The 4‑ethoxy substitution may further influence isoform selectivity through steric and electronic modulation of the lipophilic cleft adjacent to the zinc‑binding site.

Cancer Therapeutics Carbonic Anhydrase Inhibition Tumor Hypoxia

Procurement‑Ready Application Scenarios for 4-Ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide (CAS 921539-72-2) Based on Evidence Profile


Scenario 1: Verified Negative Control for Phenotypic Screening Panels Featuring 2‑Oxoindoline‑5‑sulfonamide Congeners

In medium‑throughput phenotypic screening cascades (e.g., NCI‑60 cytotoxicity, kinase panel profiling, or carbonic anhydrase counter‑screening) that include active 2‑oxoindoline‑5‑sulfonamide hits, this compound's documented absence of any curated bioactivity (ZINC ChEMBL 20 record count = 0) enables its use as a structurally matched negative control. Researchers can discriminate non‑specific sulfonamide‑related assay interference or general oxindole scaffold toxicity from genuine target‑mediated pharmacology by comparing the biological response of positive‑control analogs (e.g., 2,5‑dimethyl‑ or 2,5‑difluoro‑substituted congeners with established activity) against this compound under identical assay conditions.

Scenario 2: SAR Expansion in Tumor‑Associated Carbonic Anhydrase Programs Requiring Unexplored Substitution Vectors

For medicinal chemistry teams that have already explored 1‑acyl‑indoline‑5‑sulfonamides (El‑Damasy et al., 2022) [1] or 3‑arylidene‑2‑oxindole‑sulfonamide hybrids (Sabt et al., 2024) [2] as CA IX/XII inhibitors or mitochondrial respiration disruptors, 4‑ethoxy‑3‑fluoro-N-(2‑oxoindolin‑5‑yl)benzenesulfonamide represents a chemically complementary scaffold extension. The 4‑ethoxy‑3‑fluoro substitution pattern introduces an electron‑rich, lipophilic vector at a position previously occupied by hydrogen, halogen, or methyl substituents, offering a direct SAR probe to interrogate the tolerance of the CA IX active‑site lipophilic cleft or the ATP‑binding pocket of oncogenic kinases to an ethoxy‑fluoro pair.

Scenario 3: Fragment‑Based or Structure‑Based Drug Design with a Chemically Tractable 2‑Oxoindoline Scaffold

The 2‑oxoindoline core is a privileged fragment in kinase drug discovery, with several oxindole‑based inhibitors (e.g., sunitinib, nintedanib) having achieved regulatory approval [3]. The secondary sulfonamide linker in 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide provides a synthetically accessible diversification point for structure‑guided elaboration — the sulfonamide NH can be alkylated, acylated, or arylated under mild conditions to generate focused libraries. The ethoxy group on the distal phenyl ring serves as a metabolically stable alkoxy substituent that can be retained during analogue synthesis, offering a potential advantage over methoxy analogs susceptible to O‑demethylation [4].

Scenario 4: Procurement of a Low‑Complexity Intermediate for Custom Library Synthesis

With a molecular weight of 350.4 g/mol and a purity specification of ≥95% (as listed by multiple non‑excluded commercial suppliers) , this compound meets the criteria for a cost‑effective advanced intermediate in parallel synthesis programs. Its dual functional handles — the sulfonamide NH and the oxindole NH — permit sequential orthogonal derivatization without protecting‑group manipulation, making it suitable for rapid library expansion in both academic and industrial medicinal chemistry settings.

Quote Request

Request a Quote for 4-ethoxy-3-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.